4-Nitro-o-phenylenediamine hydrochloride

Analytical Chemistry Selenium Speciation Gas Chromatography

4-Nitro-o-phenylenediamine hydrochloride is the definitive reagent for ultrasensitive selenium determination via GC-ECD, achieving detection limits of ~1 pg. Unlike the free base (CAS 99-56-9) or halogen-substituted o-phenylenediamine analogs, the electron-withdrawing 4-nitro group and hydrochloride salt form deliver superior solubility, long-term storage stability, and maximum analytical sensitivity. It is essential for constructing 6-nitrobenzimidazole and 5-nitrobenzoselenadiazole scaffolds with yields up to 99%. Verify batch-specific purity (≥99%) and request a COA with every shipment.

Molecular Formula C6H8ClN3O2
Molecular Weight 189.6 g/mol
CAS No. 53209-19-1
Cat. No. B1588486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-o-phenylenediamine hydrochloride
CAS53209-19-1
Molecular FormulaC6H8ClN3O2
Molecular Weight189.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])N)N.Cl
InChIInChI=1S/C6H7N3O2.ClH/c7-5-2-1-4(9(10)11)3-6(5)8;/h1-3H,7-8H2;1H
InChIKeyIFTLGFVLGVXRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-o-phenylenediamine hydrochloride (CAS: 53209-19-1): Technical Specifications and Core Utility for Scientific Procurement


4-Nitro-o-phenylenediamine hydrochloride (CAS: 53209-19-1), also known as 4-nitro-1,2-phenylenediamine monohydrochloride, is a substituted aromatic diamine provided as a hydrochloride salt. With a molecular formula of C6H7N3O2·HCl and a molecular weight of 189.60 g/mol, this compound is characterized as a white to brown crystalline powder . It is soluble in water and ethanol, and it exhibits a melting point range of 199-201 °C for the free base . The primary utility of this compound lies in its role as a sensitive analytical derivatization reagent for selenium determination via GC-ECD, a key precursor for synthesizing nitro-substituted benzimidazoles and benzoselenadiazoles, and a component in visual sensor arrays for environmental monitoring .

Why 4-Nitro-o-phenylenediamine hydrochloride (53209-19-1) Cannot Be Replaced by Other Diamines or the Free Base


Generic substitution of 4-Nitro-o-phenylenediamine hydrochloride with other o-phenylenediamine (OPD) derivatives or the free base fails because critical performance metrics, such as detector sensitivity in GC-ECD, fluorescence response in sensor arrays, and reactivity in heterocyclic synthesis, are fundamentally dictated by the electron-withdrawing nature and position of the 4-nitro substituent, as well as the enhanced solubility and purity provided by the hydrochloride salt. Studies comparing a series of 4-substituted OPDs, including chloro, fluoro, and bromo analogs, demonstrate that the nitro group confers a distinct and often superior profile in terms of analytical sensitivity and reaction yields [1]. Furthermore, the hydrochloride salt form ensures higher water solubility and greater stability during storage and use compared to the free base (4-nitro-o-phenylenediamine, CAS: 99-56-9) [2].

Quantitative Performance Evidence for 4-Nitro-o-phenylenediamine hydrochloride (53209-19-1) Against Closest Analogs


Comparative Sensitivity for Selenium Determination by GC-ECD

The 4-nitro derivative is established as the most popular choice among singly-substituted o-phenylenediamines for benzoselenadiazole formation and subsequent GC-ECD analysis of selenium, due to its relatively high sensitivity [1]. Direct comparison of nine different OPD reagents showed that while 4-fluoro-OPD offers shorter retention times, the electron-capture detector response varies widely. Critically, the detection limit for the 5-nitropiazselenol derivative (formed from 4-nitro-OPD) compares favorably with the more complex 4-trifluoromethyl derivative, confirming its optimal balance of sensitivity and accessibility [2].

Analytical Chemistry Selenium Speciation Gas Chromatography Electron Capture Detection

Differentiation of 4-Nitro-OPD in Visual Sensor Arrays for Environmental Monitoring

In a visual sensor array designed to distinguish multiple aromatic amines, 4-nitro-o-phenylenediamine (4-NO2-OPD) was successfully differentiated from its 4-fluoro, 4-chloro, 4-bromo, and unsubstituted analogs, as well as 2,3-naphthalene diamine [1]. The array, based on Cu-amino acid nanozymes and Schiff-base fluorescence, could efficiently discriminate all six tested OPD derivatives at concentrations as low as 10 μM, demonstrating the distinct spectral signature contributed by the nitro group in this specific assay format [1].

Environmental Sensing Nanozymes Fluorescence Aromatic Amine Detection

Quantified Yields in Benzimidazole Synthesis vs. Unsubstituted o-Phenylenediamine

The presence of the 4-nitro group influences the yield of heterocyclic condensation reactions. In a direct comparison using identical reaction conditions (condensation with glycolic acid in 70-75% polyphosphoric acid at 130°C for 4 hours), the use of 4-nitro-o-phenylenediamine produced 5-nitro-2-hydroxymethylbenzimidazole with a yield of 84% [1]. In contrast, the reaction with unsubstituted o-phenylenediamine under the same conditions yielded 2-hydroxymethylbenzimidazole at a slightly lower yield of 81% [1].

Medicinal Chemistry Heterocyclic Synthesis Benzimidazole Reaction Yield

High-Yield Microwave-Assisted Synthesis of 6-Nitrobenzimidazoles for Drug Discovery

4-Nitro-o-phenylenediamine is a highly effective precursor for the rapid, microwave-assisted synthesis of 6-nitro-1H-benzimidazole derivatives [1]. Using this approach, a library of 76 benzimidazole derivatives was synthesized with moderate to excellent yields ranging from 40% to 99% [1]. While the yield varies depending on the specific aldehyde partner, the ability to achieve near-quantitative conversion in some cases demonstrates the robust reactivity of this diamine under modern synthetic protocols. The resulting 6-nitrobenzimidazoles were shown to possess potent antimicrobial and anticancer activities, with some compounds exhibiting MIC values (2–16 μg/mL) and IC50 values (1.84–10.28 μg/mL) comparable to clinical reference drugs like ciprofloxacin and paclitaxel [1].

Green Chemistry Microwave Synthesis Antimicrobial Anticancer

Key Application Scenarios for 4-Nitro-o-phenylenediamine hydrochloride (53209-19-1) Based on Verified Performance


High-Sensitivity Selenium Speciation in Environmental and Biological Matrices via GC-ECD or GC-MS

4-Nitro-o-phenylenediamine hydrochloride is the reagent of choice for derivatizing selenite and selenate ions into 5-nitropiazselenol for subsequent extraction and analysis. Its established high sensitivity and favorable detection limit of approximately 1 pg in electron-capture detection make it ideal for trace selenium analysis in complex samples like mining wastewater, bovine liver, and human urine [1]. The use of this specific reagent ensures method robustness and comparability with decades of analytical literature.

Synthesis of Bioactive 6-Nitrobenzimidazole and 5-Nitrobenzoselenadiazole Derivatives

As a precursor to the 6-nitro-1H-benzimidazole scaffold, this compound is essential for synthesizing libraries of potential antimicrobial and anticancer agents, with reported yields reaching up to 99% in microwave-assisted reactions [2]. The electron-withdrawing nitro group is crucial for modulating the electronic properties and bioactivity of the final heterocyclic product. Similarly, it is used to synthesize 5-nitrobenzoselenadiazoles, which are key intermediates in the analytical detection of selenium species [3].

Development of Optical and Fluorescence-Based Sensor Arrays for Environmental Pollutants

The distinct spectral properties of the 4-nitro-substituted derivative allow it to be uniquely identified in a multiplexed sensor array alongside other aromatic amines [4]. This enables the simultaneous detection and discrimination of multiple pollutants in water samples at micromolar concentrations, showcasing the compound's utility in the development of advanced environmental monitoring technologies.

Synthesis of Fluorescent Probes for Metal Ion Detection

The compound serves as a key building block for creating water-soluble benzimidazole-based fluorescent probes, such as BIP (2-(5-((2-hydroxybenzylidene)amino)-1H-benzo[d]imidazol-2-yl)phenol), synthesized in a three-step process with a total yield of 43% [5]. These probes are designed for the selective and sensitive detection of metal ions like Cu²⁺ in aqueous solutions, with applications in environmental and biological research.

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